Cas no 2411229-50-8 (N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide)

N-2-(シクロプロピルカルバモイル)エチル-N-メチルブト-2-イナミドは、高度に特異的な分子構造を有する有機化合物です。シクロプロピル基とアセチレン結合を併せ持つことで、優れた立体選択性と反応性を示します。本化合物は、医薬品中間体や機能性材料の合成において、重要なビルディングブロックとしての応用が期待されます。特に、分子内の三重結合はクリックケミストリー反応に適しており、複雑な骨格構築が可能です。また、カルバモイル基の存在により、生体適合性や水溶性の調整が容易である点が特徴です。

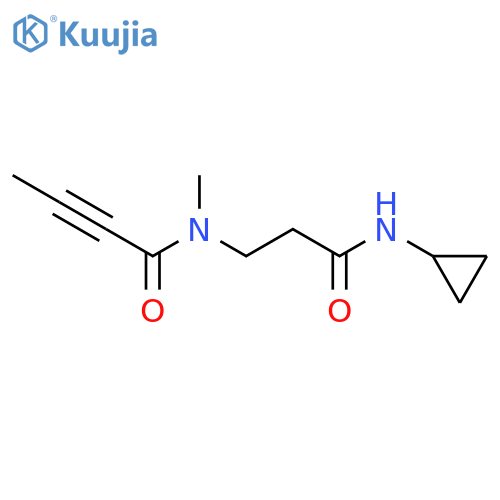

2411229-50-8 structure

商品名:N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide

N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide 化学的及び物理的性質

名前と識別子

-

- 2411229-50-8

- EN300-26573474

- N-[2-(cyclopropylcarbamoyl)ethyl]-N-methylbut-2-ynamide

- Z2013576857

- N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide

-

- インチ: 1S/C11H16N2O2/c1-3-4-11(15)13(2)8-7-10(14)12-9-5-6-9/h9H,5-8H2,1-2H3,(H,12,14)

- InChIKey: UDIDSDYWXKSVQZ-UHFFFAOYSA-N

- ほほえんだ: O=C(CCN(C(C#CC)=O)C)NC1CC1

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26573474-0.05g |

N-[2-(cyclopropylcarbamoyl)ethyl]-N-methylbut-2-ynamide |

2411229-50-8 | 90% | 0.05g |

$246.0 | 2023-09-14 |

N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

2411229-50-8 (N-2-(cyclopropylcarbamoyl)ethyl-N-methylbut-2-ynamide) 関連製品

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量